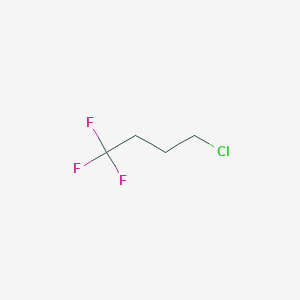

4-Chloro-1,1,1-trifluorobutane

説明

Significance of Organofluorine Chemistry in Modern Chemical Synthesis

Organofluorine chemistry, the study of compounds containing the carbon-fluorine (C-F) bond, has established itself as a pivotal and vibrant field within organic synthesis and materials science. mdpi.com The C-F bond is the strongest single bond in organic chemistry, a characteristic that imparts exceptional stability to fluorinated molecules. wikipedia.orgacs.org This stability, along with other unique properties conferred by fluorine, has profound implications for a molecule's physical, chemical, and biological behavior. mdpi.comnumberanalytics.com

The introduction of fluorine, and particularly the trifluoromethyl (-CF3) group, into an organic scaffold can dramatically alter key molecular properties. nih.gov These alterations include:

Enhanced Lipophilicity: Fluorine's high electronegativity can increase a molecule's ability to traverse lipid cell membranes, a crucial factor in the design of pharmaceuticals. mdpi.comontosight.ainih.gov

Metabolic Stability: The strength of the C-F bond can protect a molecule from metabolic degradation, blocking sites that would otherwise be susceptible to oxidation. ontosight.ainih.govwikipedia.org

Altered Acidity/Basicity: The potent electron-withdrawing nature of the trifluoromethyl group can significantly increase the acidity of nearby functional groups. wikipedia.org

These modulated properties have made organofluorine compounds indispensable in numerous sectors. In medicine, an estimated 20% of all pharmaceuticals contain fluorine, including top-selling drugs for treating depression, high cholesterol, and infections. wikipedia.orgnih.gov The agrochemical industry also relies heavily on fluorinated compounds for creating potent and stable herbicides and insecticides. numberanalytics.comwikipedia.org Furthermore, in materials science, fluoropolymers like Polytetrafluoroethylene (PTFE) are renowned for their chemical inertness, thermal stability, and low-friction surfaces. core.ac.ukworktribe.com The synthesis of these valuable compounds is a constant focus of research, with chemists developing novel methods to efficiently introduce fluorine and trifluoromethyl groups into complex molecules. mdpi.comwikipedia.org

Contextualization of Halogenated Butanes within Fluorocarbon Chemistry

Halogenated hydrocarbons are compounds in which one or more hydrogen atoms of a hydrocarbon have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). libretexts.org Within this broad class, halogenated butanes that contain fluorine fall under the umbrella of fluorocarbon chemistry. Fluorocarbons are organic compounds containing only carbon and fluorine, though the term is often used more loosely to include hydrofluorocarbons (HFCs), chlorofluorocarbons (CFCs), and other derivatives. wikipedia.org

Halogenated butanes serve as important building blocks and intermediates in chemical synthesis. Their utility often stems from the reactivity of the carbon-halogen bond, which can participate in various chemical transformations. The specific halogen present dictates much of this reactivity.

The compound 4-Chloro-1,1,1-trifluorobutane is a prime example of a halogenated butane (B89635) that merges the characteristics of both chlorinated and fluorinated hydrocarbons. It is a four-carbon chain where one terminus is a highly stable trifluoromethyl group (-CF3), and the other contains a reactive chlorine atom. This structure makes it a valuable intermediate. The trifluoromethyl group imparts properties associated with fluorocarbons, such as high stability and specific electronic effects, while the chloro- group provides a reactive site for further chemical modification through reactions like nucleophilic substitution. Such compounds are used as solvents or as starting materials for the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. lookchem.com

Properties of this compound

The physical and chemical characteristics of this compound are foundational to its applications in synthesis.

| Property | Value |

| Molecular Formula | C4H6ClF3 |

| Molecular Weight | 146.54 g/mol |

| Boiling Point | 81 °C |

| Melting Point | -67.25 °C |

| Density | 1.2425 g/cm³ |

| Flash Point | 10.8 °C |

| Vapor Pressure | 109 mmHg at 25°C |

| Refractive Index | 1.3505 |

| CAS Number | 406-85-9 |

Data sourced from multiple chemical suppliers and databases. lookchem.com

Structure

3D Structure

特性

IUPAC Name |

4-chloro-1,1,1-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3/c5-3-1-2-4(6,7)8/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFCPOCAIPBDNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342338 | |

| Record name | 4-Chloro-1,1,1-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-85-9 | |

| Record name | 4-Chloro-1,1,1-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 1,1,1 Trifluorobutane

Catalytic Systems and Reaction Condition Optimization in 4-Chloro-1,1,1-trifluorobutane Synthesis

Role of Specific Catalysts and Reagents (e.g., zinc in dehalogenation processes)

While various synthetic routes to this compound exist, a notable method involves the dehalogenation of precursor molecules. In such reactions, zinc metal often plays a crucial role as a reducing agent. Zinc is a preferred dehalogenating agent in many organofluorine syntheses due to its reactivity and relatively low cost. google.com The process typically involves the reaction of a polyhalogenated alkane with metallic zinc, often in the presence of an alcohol.

In the context of synthesizing chloro-fluoroalkanes, zinc-mediated reactions can be activated by the addition of zinc chloride. google.com This can help to initiate the reaction and ensure a smoother process, preventing both sluggish reactions and dangerously exothermic events. google.com The general mechanism for zinc-mediated dehalogenation involves the oxidative addition of zinc to a carbon-halogen bond, followed by elimination to form an alkene or a less halogenated alkane. For instance, in the dehalogenation of vicinal dihalides, zinc reacts to form a zinc halide and an alkene.

While direct literature on the use of zinc in the synthesis of this compound is scarce, its established role in the dehalogenation of fluorochloroalkanes suggests its potential applicability. google.com For example, the dechlorination of tetrachlorodifluoroethane to produce the corresponding fluorine-containing olefin is effectively carried out using zinc. google.com This precedent indicates that a similar strategy could be employed by starting with a suitable di- or poly-halogenated precursor to yield this compound.

The table below illustrates the typical components of a zinc-based dehalogenation system that could be adapted for the synthesis of this compound, based on analogous reactions.

| Component | Function | Example from Analogous Reactions |

| Zinc (metal) | Reducing agent for dehalogenation | Dechlorination of tetrachlorodifluoroethane |

| Zinc Chloride | Reaction activator | Activation of zinc in dehalogenation of fluorochloroalkanes google.com |

| Alcohol (e.g., Methanol) | Solvent and proton source | Used in the dehalogenation of 1,2,2-trichlorotrifluoroethane google.com |

Other reagents that have been explored for the synthesis of related fluorinated compounds include catalysts for carbon-fluorine and carbon-trifluoromethyl bond formation. nih.gov However, specific catalytic systems for the direct, large-scale synthesis of this compound are not extensively documented in publicly available literature.

Solvent Effects and Temperature Control in Synthetic Transformations

The choice of solvent and the precise control of temperature are critical parameters in the synthesis of this compound, as they significantly influence reaction rates, yields, and selectivity. The solvent not only dissolves the reactants but can also participate in the reaction mechanism and affect the stability of intermediates.

In dehalogenation reactions using zinc, polar protic solvents like alcohols are often employed. google.com These solvents can facilitate the reaction by solvating the metal ions and participating in the protonolysis of organozinc intermediates. The selection of the appropriate solvent is crucial for achieving optimal reaction conditions.

Temperature control is equally important. Dehalogenation reactions can be highly exothermic, and inadequate temperature management can lead to uncontrolled reactions or the formation of undesirable byproducts. google.com Maintaining the reaction within a specific temperature range is essential for ensuring both safety and high product yield. For instance, in the zinc-mediated dehalogenation of 1,2,2-trichlorotrifluoroethane, the reaction is maintained at a temperature of about 70°C. google.com

The following table summarizes the potential effects of solvent and temperature on the synthesis of this compound, drawing parallels from similar synthetic transformations.

| Parameter | Effect on Reaction | Considerations for Optimization |

| Solvent Polarity | Influences solubility of reactants and stability of intermediates. | Aprotic polar solvents may be suitable for certain catalytic cycles, while protic solvents are often used in zinc-mediated reductions. |

| Solvent Reactivity | Can act as a proton source or participate in side reactions. | The choice of solvent should be inert to the desired reaction pathway or serve a specific beneficial role. |

| Temperature | Affects reaction rate and selectivity. Can influence the stability of catalysts and reagents. | Optimization is required to find a balance between a reasonable reaction rate and the prevention of side reactions or decomposition. Precise temperature control is crucial for safety, especially in exothermic reactions. |

While specific, detailed research findings on the optimization of solvent and temperature for the industrial-scale synthesis of this compound are proprietary and not widely published, the principles of organic synthesis suggest that a systematic approach to varying these parameters would be necessary to establish the most efficient and robust manufacturing process.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Chloro 1,1,1 Trifluorobutane

Nucleophilic Substitution Reactions Involving the Terminal Chlorine Atom

Nucleophilic substitution at the terminal chlorine atom of 4-Chloro-1,1,1-trifluorobutane can proceed through either an Sₙ1 or Sₙ2 mechanism, with the outcome largely dependent on the reaction conditions. masterorganicchemistry.comacs.org The substrate is a primary alkyl halide, which typically favors the Sₙ2 pathway due to the relatively low steric hindrance at the electrophilic carbon atom. youtube.comyoutube.com

In an Sₙ2 reaction, a nucleophile attacks the carbon atom bonded to the chlorine in a single, concerted step, leading to the displacement of the chloride ion and an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.comyoutube.com The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Polar aprotic solvents are known to favor Sₙ2 reactions. youtube.comyoutube.com

Conversely, the Sₙ1 mechanism involves a two-step process initiated by the departure of the leaving group to form a primary carbocation intermediate. youtube.com This intermediate is highly unstable and, therefore, the Sₙ1 pathway is generally disfavored for primary alkyl halides. masterorganicchemistry.comyoutube.com However, the possibility of rearrangement to a more stable secondary carbocation via a hydride shift could provide a route for Sₙ1-type products under conditions that favor carbocation formation, such as the use of a polar protic solvent and a weak nucleophile. youtube.com

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect, which deactivates the molecule towards Sₙ1 reactions by further destabilizing the potential carbocation intermediate. This effect also slightly retards the Sₙ2 reaction rate by decreasing the electrophilicity of the carbon atom, though this is less pronounced than its effect on the Sₙ1 pathway.

| Factor | Sₙ2 Mechanism | Sₙ1 Mechanism |

|---|---|---|

| Substrate | Primary (Favored) | Primary (Disfavored) |

| Nucleophile | Strong, high concentration | Weak, low concentration |

| Solvent | Polar aprotic (e.g., Acetone) | Polar protic (e.g., Ethanol) |

| Intermediate | None (concerted) | Primary carbocation (unstable) |

| Influence of CF₃ Group | Slightly deactivating | Strongly deactivating |

Radical Reactions and Their Regioselectivity on the Butane (B89635) Chain

Free-radical halogenation of this compound provides a pathway to introduce additional functional groups onto the butane chain. upenn.edumasterorganicchemistry.com This reaction typically proceeds via a three-step mechanism: initiation, propagation, and termination. docbrown.infoyoutube.com Initiation involves the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) by heat or UV light to generate halogen radicals. masterorganicchemistry.com

The propagation steps determine the regioselectivity of the reaction. A halogen radical abstracts a hydrogen atom from the butane chain, forming an alkyl radical intermediate. docbrown.info The stability of this radical is the primary factor influencing the position of halogenation. The stability of alkyl radicals follows the order: tertiary > secondary > primary. chemistrysteps.commasterorganicchemistry.com

In this compound, there are three distinct types of hydrogen atoms available for abstraction:

C-2 hydrogens: Abstraction leads to a secondary radical.

C-3 hydrogens: Abstraction leads to a secondary radical.

C-4 hydrogens: Abstraction leads to a primary radical, destabilized by the adjacent electron-withdrawing chlorine atom.

The electron-withdrawing CF₃ group at C-1 significantly destabilizes any radical formation at the adjacent C-2 position. Therefore, hydrogen abstraction is most likely to occur at the C-3 position, leading to the most stable secondary radical intermediate. Abstraction at C-2 is less favorable, and abstraction at C-4 is the least favorable.

According to the reactivity-selectivity principle, less reactive radicals are more selective. youtube.comucalgary.ca Bromine radicals are less reactive and therefore more selective than chlorine radicals, which are highly reactive and less discriminating. youtube.comucalgary.ca Consequently, bromination of this compound would yield a higher proportion of the 3-bromo-4-chloro-1,1,1-trifluorobutane product compared to chlorination. youtube.com

| Position of H Abstraction | Radical Intermediate Formed | Relative Stability | Major Product with Br₂ |

|---|---|---|---|

| C-4 | Primary (destabilized by Cl) | Least Stable | Minor |

| C-2 | Secondary (destabilized by CF₃) | Intermediate | Minor |

| C-3 | Secondary | Most Stable | Major |

Electrophilic Transformations and Rearrangement Pathways (e.g., halonium ion intermediates)

Saturated alkanes like this compound are generally inert to electrophilic attack due to the absence of high electron density regions like pi bonds. However, the concept of electrophilic transformation can be relevant when considering potential rearrangement pathways of intermediates formed during other reactions, such as a slow Sₙ1 process. If a primary carbocation were to form at C-4, it could undergo a 1,2-hydride shift to form a more stable secondary carbocation at C-3, which would then be attacked by a nucleophile.

Halonium ion intermediates are typically associated with the electrophilic addition of halogens to alkenes. masterorganicchemistry.com While not formed directly from the saturated this compound, such intermediates would be key in its synthesis from an unsaturated precursor like 1,1,1-trifluorobut-3-ene. The reaction of this alkene with an electrophilic chlorine source would proceed through a cyclic chloronium ion. dtic.mil The subsequent nucleophilic attack would determine the final regiochemistry of the product. Due to the electron-withdrawing effect of the CF₃ group, the positive charge in the chloronium ion would be more localized on the carbon atom further from this group (C-3), directing the nucleophile to that position.

Reactivity Modulation by the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that profoundly influences the reactivity of this compound. scispace.comnih.gov Its influence is primarily exerted through a strong negative inductive effect (-I effect).

Key impacts of the CF₃ group include:

Destabilization of Cationic Intermediates: The CF₃ group strongly destabilizes adjacent carbocations, which significantly hinders Sₙ1 reactions at or near the trifluoromethyl-substituted end of the molecule. rsc.org

Stabilization of Anionic Intermediates: Conversely, it can stabilize adjacent carbanions, although this is less relevant for the reactions discussed. rsc.org

Influence on Radical Stability: The electron-withdrawing nature of the CF₃ group destabilizes radical intermediates at the adjacent C-2 position, thereby directing radical abstraction to other sites on the butane chain. nih.gov

Bond Strengthening: The inductive effect strengthens nearby C-H bonds, making them less susceptible to abstraction.

This modulation of electronic properties is crucial for predicting reaction outcomes and designing synthetic strategies involving this compound. mdpi.com The presence of the CF₃ group often leads to high chemo-, regio-, and stereoselectivity in reactions. scispace.comnih.gov

Advanced Spectroscopic and Chromatographic Methods for Characterization of 4 Chloro 1,1,1 Trifluorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Assignments and Purity Determination

NMR spectroscopy is an indispensable tool for the structural elucidation of 4-Chloro-1,1,1-trifluorobutane, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to determine the number of distinct proton environments and their connectivity. For this compound (Cl-CH₂-CH₂-CH₂-CF₃), three distinct signals are expected. The protons on the carbon adjacent to the chlorine atom (C4) would appear furthest downfield due to the electronegativity of chlorine. The protons on the carbon adjacent to the trifluoromethyl group (C2) would also be shifted downfield and would show coupling to the fluorine atoms. The protons in the middle (C3) would be the most shielded.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The structure predicts four unique carbon signals. The carbon of the trifluoromethyl group (C1) would appear as a quartet due to coupling with the three fluorine atoms. The carbon bonded to chlorine (C4) would be significantly deshielded.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. A single signal, a triplet, is expected for the three equivalent fluorine atoms of the CF₃ group, resulting from coupling to the two adjacent protons on C2. researchgate.net

The combined data from these NMR experiments allow for unambiguous structural assignment. Furthermore, the integration of signals in ¹H and ¹⁹F NMR spectra can be used to determine the relative purity of a sample by comparing the signal integrals of the compound to those of a known internal standard.

| Predicted NMR Data for this compound (Cl-C⁴H₂-C³H₂-C²H₂-C¹F₃) | | :--- | :--- | :--- | :--- | | Nucleus | Position | Approx. Chemical Shift (ppm) | Expected Multiplicity | | ¹H | -CH₂ -Cl (C4) | 3.5 - 3.7 | Triplet (t) | | ¹H | -CH₂ -CH₂Cl (C3) | 2.0 - 2.3 | Multiplet (m) | | ¹H | -CH₂ -CF₃ (C2) | 2.3 - 2.6 | Quartet of Triplets (qt) | | ¹³C | C F₃ (C1) | 120 - 130 | Quartet (q) | | ¹³C | C H₂-CF₃ (C2) | 30 - 40 | Quartet (q) | | ¹³C | C H₂-CH₂CF₃ (C3) | 25 - 35 | Singlet (s) | | ¹³C | C H₂-Cl (C4) | 40 - 50 | Singlet (s) | | ¹⁹F | -CF₃ | -60 to -70 | Triplet (t) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The nominal molecular weight of the compound (C₄H₆ClF₃) is 146.54 g/mol . stenutz.eu

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two peaks, [M]⁺ and [M+2]⁺, at m/z 146 and 148, respectively.

Electron ionization (EI) would cause the molecule to fragment in predictable ways. Key fragmentation pathways would include the loss of a chlorine radical (•Cl) and the loss of a trifluoromethyl radical (•CF₃). Alpha-cleavage next to the chlorine atom is also a likely fragmentation route.

| Predicted Mass Spectrometry Fragmentation Data for this compound | | :--- | :--- | :--- | | m/z Value | Possible Fragment Ion | Notes | | 148 | [C₄H₆³⁷ClF₃]⁺ | Molecular ion (M+2 peak) | | 146 | [C₄H₆³⁵ClF₃]⁺ | Molecular ion (M⁺ peak) | | 111 | [C₄H₆F₃]⁺ | Loss of •Cl | | 77 | [C₃H₆Cl]⁺ | Loss of •CF₃ | | 69 | [CF₃]⁺ | Trifluoromethyl cation | | 49/51 | [CH₂Cl]⁺ | Alpha-cleavage fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations of Molecular Structure and Conformational Isomerism

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and the three-dimensional structure of this compound.

The IR spectrum would show strong absorption bands corresponding to the stretching and bending vibrations of the C-H, C-Cl, and C-F bonds. The C-F stretching vibrations typically appear as very strong bands in the region of 1000-1400 cm⁻¹. The C-Cl stretch is expected in the 600-800 cm⁻¹ region, while C-H stretching vibrations will be present around 2850-3000 cm⁻¹.

Due to rotation around the C2-C3 and C3-C4 single bonds, this compound can exist as a mixture of different conformational isomers (e.g., anti and gauche). These conformers are distinct molecular shapes that can interconvert rapidly at room temperature. While they may be difficult to distinguish at ambient temperatures, low-temperature vibrational spectroscopy could potentially resolve the distinct spectral signatures of each conformer, as their unique symmetries would result in slightly different vibrational frequencies.

| Expected Characteristic Vibrational Frequencies for this compound | | :--- | :--- | | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | | C-H Stretch | 2850 - 3000 | | CH₂ Bend | 1450 - 1470 | | C-F Stretch | 1000 - 1400 (strong, complex) | | C-C Stretch | 800 - 1200 | | C-Cl Stretch | 600 - 800 |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are paramount for separating this compound from starting materials, byproducts, or other impurities, and for quantifying its purity.

Gas Chromatography (GC): As a volatile compound (boiling point: 87 °C), GC is the ideal method for its analysis. stenutz.eu A capillary column with a mid-polarity stationary phase would be suitable for separation. For detection, a standard Flame Ionization Detector (FID) can be used, but for higher sensitivity and selectivity towards halogenated compounds, an Electron Capture Detector (ECD) or a Halogen Specific Detector (XSD) is preferable. gcms.czdavidsonanalytical.co.uknih.gov Coupling GC with a Mass Spectrometer (GC-MS) allows for both separation and definitive identification of the compound and any impurities. oup.com

| Typical Gas Chromatography (GC) Parameters | | :--- | :--- | | Parameter | Condition | | Column | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | | Carrier Gas | Helium or Nitrogen | | Injection Mode | Split/Splitless | | Detector | MS, ECD, XSD, FID | | Oven Program | Temperature gradient (e.g., 40 °C to 250 °C) |

High-Performance Liquid Chromatography (HPLC): While less common for such a volatile, non-polar compound, HPLC can be employed for separation, particularly in preparative applications or when dealing with non-volatile impurities. The separation of lightly fluorinated compounds from their non-fluorinated analogues can be challenging. nih.gov Reversed-phase HPLC using a C8 or C18 column is a starting point. However, specialized fluorinated stationary phases (fluorous chromatography) can offer unique selectivity and enhanced retention for fluorinated molecules, facilitating better separation from hydrocarbon-based impurities. chromatographyonline.comoup.com

| Typical High-Performance Liquid Chromatography (HPLC) Parameters | | :--- | :--- | | Parameter | Condition | | Column | Reversed-Phase (C18, C8) or Fluorinated Phase | | Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | | Detector | UV (if chromophore present), Refractive Index (RI), ELSD | | Flow Rate | 0.5 - 1.5 mL/min |

Computational and Theoretical Investigations of 4 Chloro 1,1,1 Trifluorobutane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of 4-chloro-1,1,1-trifluorobutane. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group significantly influences the electron distribution across the entire molecule. This inductive effect leads to a notable polarization of the carbon skeleton.

Calculations would likely reveal a significant partial positive charge on the carbon atom of the trifluoromethyl group (C1) and, to a lesser extent, on the adjacent carbon atoms. The C-F bonds are expected to be highly polar, with substantial electron density localized on the fluorine atoms. Similarly, the C-Cl bond at the other end of the molecule will be polarized, with the chlorine atom bearing a partial negative charge and the C4 carbon a partial positive charge.

The carbon-carbon bonds in the butane (B89635) chain will also be affected. The strong electron-withdrawing nature of the CF3 group is anticipated to shorten and strengthen the C1-C2 bond compared to a typical C-C single bond in an alkane. Conversely, the influence on the C3-C4 bond, while present, would be less pronounced. Analysis of the molecular orbitals would show the highest occupied molecular orbital (HOMO) likely localized around the chlorine atom, with its lone pairs of electrons, and the lowest unoccupied molecular orbital (LUMO) potentially centered around the antibonding orbitals of the C-Cl or C-F bonds.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic |

|---|---|

| Dipole Moment | Significant, due to the cumulative pull of electronegative halogens. |

| Partial Atomic Charges | Negative on F and Cl atoms; Positive on C1 and C4. |

| Bond Polarity | High for C-F and C-Cl bonds. |

| HOMO Localization | Primarily on the chlorine atom. |

| LUMO Localization | Likely associated with antibonding orbitals of C-halogen bonds. |

Conformational Landscape Analysis and Energetic Profiles

The conformational flexibility of the n-butane backbone in this compound is a key area of theoretical investigation. The rotation around the C-C single bonds gives rise to various conformers, the relative stabilities of which are determined by a balance of steric and electrostatic interactions. The bulky trifluoromethyl and chloro groups play a crucial role in dictating the preferred geometries.

A potential energy surface scan for rotation around the C2-C3 bond would be expected to show distinct energy minima corresponding to anti and gauche conformations. The anti-conformer, with the CF3 and CH2Cl groups positioned at a 180° dihedral angle, is likely to be the most stable due to minimized steric hindrance. Gauche conformers, where these groups are at a dihedral angle of approximately 60°, would be higher in energy.

Furthermore, the electrostatic interactions between the electron-rich halogen atoms and the polarized C-H bonds will also influence conformational preferences. For instance, repulsive interactions between the negatively charged fluorine and chlorine atoms in certain conformations could lead to their destabilization. Computational studies on similar fluorinated alkanes have shown that gauche effects, where a gauche arrangement is unexpectedly stabilized, can occur due to hyperconjugative interactions. soton.ac.uk

Table 2: Predicted Relative Energies of this compound Conformers

| Conformer (C2-C3 Dihedral) | Predicted Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Anti | 0 (most stable) | Minimized steric and electrostatic repulsion. |

| Gauche | > 0 | Increased steric and potential electrostatic repulsion. |

Simulation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools to simulate potential reaction mechanisms involving this compound and to characterize the structures of the associated transition states. Given its structure, likely reactions include nucleophilic substitution at the carbon bearing the chlorine atom and dehydrochlorination.

For a nucleophilic substitution reaction, theoretical calculations can map out the potential energy surface for the approach of a nucleophile to the C4 carbon. This would allow for the determination of the reaction barrier and the geometry of the transition state. The presence of the electron-withdrawing trifluoromethyl group, although distant, could slightly influence the reactivity at the C-Cl bond.

Dehydrochlorination, an elimination reaction, would involve the removal of the chlorine atom and a hydrogen atom from an adjacent carbon. Computational studies can help identify the preferred pathway (e.g., E2 mechanism) and the structure of the corresponding transition state. The acidity of the hydrogen atoms on the C3 carbon will be a critical factor, which can be assessed through calculations of their pKa values or by analyzing the stability of the conjugate base. Computational studies on the reactions of H atoms with other chlorinated alkanes have demonstrated the feasibility of such investigations. acs.orgnist.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic parameters for this compound, which can then be validated against experimental data. For instance, the vibrational frequencies corresponding to the stretching and bending modes of the various bonds can be calculated. These theoretical infrared (IR) and Raman spectra can aid in the interpretation of experimental spectra. The C-F and C-Cl stretching frequencies are expected to be particularly characteristic.

Nuclear Magnetic Resonance (NMR) chemical shifts are another key parameter that can be predicted with a high degree of accuracy using modern computational methods. earth.com The ¹H, ¹³C, and ¹⁹F NMR spectra can be simulated, providing valuable information about the electronic environment of each nucleus. The ¹⁹F NMR spectrum, in particular, would be a sensitive probe of the conformational state of the molecule. The coupling constants between different nuclei can also be calculated, offering further insight into the molecular geometry. The NIST computational chemistry database provides examples of such calculated data for other halogenated compounds. nist.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| Infrared (IR) Spectroscopy | Strong absorptions for C-F and C-Cl stretching modes. |

| ¹H NMR | Distinct signals for the different methylene (B1212753) groups. |

| ¹³C NMR | Characteristic shifts for carbons bonded to halogens. |

| ¹⁹F NMR | A single resonance (or a complex pattern if magnetically non-equivalent) for the CF3 group. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the intermolecular interactions of this compound in the liquid phase. By simulating a system containing a large number of molecules, MD can reveal information about the local structure, dynamics, and bulk properties of the substance.

The primary intermolecular forces at play would be dipole-dipole interactions, due to the molecule's significant dipole moment, and London dispersion forces. The trifluoromethyl group and the chlorine atom are both capable of participating in halogen bonding, a specific type of non-covalent interaction where the halogen atom acts as an electrophilic center. nih.gov MD simulations can quantify the extent and nature of these interactions.

Radial distribution functions can be calculated from the simulation trajectories to show the probability of finding another molecule at a certain distance from a reference molecule. This provides a detailed view of the liquid's structure. Transport properties such as the diffusion coefficient and viscosity can also be computed from MD simulations, offering a link between the molecular-level interactions and the macroscopic behavior of the substance. Similar simulations have been successfully applied to other haloalkanes.

Strategic Applications of 4 Chloro 1,1,1 Trifluorobutane As a Chemical Intermediate

Building Block in the Synthesis of Complex Fluorinated Molecules

The presence of the trifluoromethyl group (CF3) in 4-Chloro-1,1,1-trifluorobutane is of particular interest in organic synthesis. The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional stability to fluorinated compounds. This stability is a key reason for their use in creating materials with high resistance to chemical attack. The trifluoroalkyl moiety can significantly alter the properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

As a building block, this compound provides a four-carbon chain with a terminal trifluoromethyl group. The chlorine atom serves as a leaving group, allowing for a variety of nucleophilic substitution reactions to introduce other functional groups and build more complex molecular architectures. This reactivity makes it a key component in the stereoselective construction of CF3-containing complex organic molecules.

Precursor in Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine into organic molecules can dramatically alter their biological properties. In the pharmaceutical and agrochemical industries, the trifluoromethyl group is often incorporated into drug candidates and pesticides to enhance their efficacy and pharmacokinetic profiles.

Beyond its role in introducing the trifluoromethyl group, this compound can be used to construct the carbon backbone of various biologically active scaffolds. The four-carbon chain can be modified and incorporated into heterocyclic or carbocyclic ring systems that form the core of many therapeutic agents and agrochemicals. For example, trifluoromethylpyridines are a key structural motif in a number of active agrochemical and pharmaceutical ingredients, and their synthesis can involve precursors derived from fluorinated butanes. semanticscholar.org

Role in Materials Science Research

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them valuable in materials science.

This compound can be utilized as a starting material for the synthesis of fluorinated monomers. These monomers can then be polymerized to create a wide range of fluoropolymers with specialized properties. Fluorinated polymers are used in a variety of applications, including high-performance coatings, low-dielectric constant materials, and chemically resistant membranes. core.ac.uksjtu.edu.cnpageplace.de The synthesis of these polymers can be achieved through direct polymerization of fluorinated monomers or by chemical modification of existing polymers to introduce fluorinated moieties. researchgate.net The incorporation of the trifluorobutyl side chain can influence the physical and chemical properties of the resulting polymer, such as its glass transition temperature and surface energy. rsc.org

The trifluoromethyl group's strong electron-withdrawing nature can be advantageous in the design of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). Introducing trifluoroalkyl side chains into organic semiconductors can influence their electronic properties, including their energy levels and charge transport characteristics. While direct applications of this compound in OLED intermediates are not extensively documented in the provided search results, the synthesis of trifluoromethyl-containing aromatic compounds, which are relevant to OLEDs, often relies on building blocks that can introduce the CF3 group. The principles of using fluorinated intermediates to tune material properties are well-established in this field.

Precursor for Advanced Photochemical Reagents (e.g., photoinitiators)

While direct evidence for the widespread use of this compound as a precursor for commercially available photoinitiators is not extensively documented in publicly available literature, its potential in this field can be inferred from established synthetic methodologies for fluorinated photoinitiators. Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. The incorporation of fluorine-containing moieties, such as a trifluorobutyl group, can enhance specific properties of photoinitiators, including their thermal stability and solubility in fluorinated monomers.

A known method for synthesizing fluorinated photoinitiators involves the reaction of a hydroxyl-functionalized photoinitiator with a fluoroalkyl-terminated alkyl halide. google.com In this type of reaction, the hydroxyl group of the photoinitiator acts as a nucleophile, displacing the halide on the fluoroalkyl chain to form an ether linkage. This compound, with its terminal chlorine atom, is a suitable candidate for such a reaction.

Table 1: Potential Reaction for Synthesis of a Fluorinated Photoinitiator

| Reactant 1 | Reactant 2 | Potential Product | Reaction Type |

| Hydroxyl-functionalized Photoinitiator | This compound | Photoinitiator with a 4,4,4-trifluorobutoxy group | Nucleophilic Substitution |

This synthetic strategy allows for the integration of the trifluorobutyl group onto a photoinitiator scaffold, potentially imparting desirable properties for specialized applications in UV curing of fluorinated polymers and coatings. The efficiency of this reaction would depend on the specific structure of the photoinitiator and the reaction conditions employed.

Synthesis of Other Key Fluorinated Butane (B89635) and Butene Derivatives (e.g., 4,4,4-trifluorobutan-2-one)

This compound is a valuable starting material for the synthesis of various other fluorinated butanes and butenes. The presence of the chlorine atom provides a reactive site for both nucleophilic substitution and elimination reactions.

One significant potential application is in the synthesis of 4,4,4-trifluorobutan-2-one (B1297884) . While a direct synthesis from this compound is not the most commonly cited route, a plausible pathway can be envisioned. A patented method for producing 4,4,4-trifluorobutan-2-one involves the reaction of fluorobutenes (such as 2,4,4,4-tetrafluoro-1-butene or 1,1,1,3-tetrafluoro-2-butene) with a proton acid and water. google.com These fluorobutene intermediates are generated via the dehydrofluorination of 1,1,1,3,3-pentafluorobutane. google.com

Theoretically, this compound could be converted to a trifluorobutene through a dehydrochlorination reaction. This elimination of HCl would yield a double bond, forming a trifluorobutene isomer. This trifluorobutene could then potentially be subjected to conditions similar to those described in the patent to yield 4,4,4-trifluorobutan-2-one.

Table 2: Plausible Synthetic Pathway to 4,4,4-trifluorobutan-2-one

| Starting Material | Intermediate | Final Product | Reaction Sequence |

| This compound | 4,4,4-Trifluoro-1-butene (or other isomers) | 4,4,4-trifluorobutan-2-one | 1. Dehydrochlorination2. Reaction with proton acid and water |

Furthermore, the chlorine atom in this compound can be replaced through various nucleophilic substitution reactions to introduce other functional groups, leading to a range of fluorinated butane derivatives. For instance, reaction with a suitable nucleophile could yield ethers, esters, or other substituted butanes containing the 1,1,1-trifluorobutyl moiety.

Another potential transformation is the formation of a Grignard reagent. youtube.comyoutube.comyoutube.com By reacting this compound with magnesium metal, a 4,4,4-trifluorobutylmagnesium chloride could be formed. This Grignard reagent would be a powerful nucleophile, capable of reacting with various electrophiles, such as aldehydes, ketones, and esters, to create a wide array of more complex fluorinated molecules.

The versatility of this compound as a chemical intermediate makes it a valuable building block in the synthesis of a variety of fluorinated compounds with potential applications in materials science, pharmaceuticals, and agrochemicals.

Synthesis and Reactivity of Structural Analogues and Derivatives of 4 Chloro 1,1,1 Trifluorobutane

Halogenated Butanes: A Tale of Two Halogens

The synthesis and reactivity of halogenated butanes, particularly those bearing a trifluoromethyl group, are of significant interest for introducing fluorinated moieties into larger molecules. Here, we examine two key analogues of 4-chloro-1,1,1-trifluorobutane: its bromo and iodo counterparts.

4-Bromo-1,1,1-trifluorobutane and 3-Iodo-1,1,1-trifluorobutane represent important intermediates in organic synthesis. While detailed synthetic procedures are often proprietary, general methodologies for the preparation of such compounds include nucleophilic substitution reactions. For instance, the conversion of a corresponding alcohol to a bromide can be achieved using reagents like phosphorus tribromide or thionyl bromide. The synthesis of the iodo-analogue could potentially be accomplished via a Finkelstein reaction, where a chloro or bromo derivative is treated with an iodide salt such as sodium iodide in a suitable solvent like acetone.

The reactivity of these compounds is largely dictated by the nature of the carbon-halogen bond. The C-Br and C-I bonds are weaker and more polarizable than the C-Cl bond, making 4-bromo- and 3-iodo-1,1,1-trifluorobutane more reactive towards nucleophilic substitution. This enhanced reactivity makes them valuable substrates for introducing the trifluorobutyl group into various molecular frameworks.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-1,1,1-trifluorobutane | 406-81-5 | C4H6BrF3 | 190.99 |

| 3-Iodo-1,1,1-trifluorobutane | 540-87-4 | C4H6F3I | 237.99 |

Fluorinated Butenes and Butadienes: The Role of Unsaturation

The introduction of a double bond into the fluorinated butane (B89635) backbone opens up a new realm of reactivity, allowing for a variety of addition and transformation reactions.

4-Chloro-1,1,2-trifluoro-1-butene and its derivative, 1,2-dibromo-4-chloro-1,1,2-trifluorobutane , serve as key building blocks in the synthesis of more complex fluorinated molecules.

A patented method for the preparation of 4-bromo-1,1,2-trifluoro-1-butene involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. google.com This reaction is typically carried out using a dehalogenating agent such as zinc in a suitable solvent. The general reaction scheme is as follows:

BrCH₂CH(Cl)CF₂CH₂Br + Zn → BrCH₂CH=CF₂ + ZnClBr

The reactivity of these unsaturated compounds is multifaceted. The double bond can undergo electrophilic addition reactions, and the halogen atoms can be substituted or eliminated. For example, the bromo-analogue, 4-bromo-1,1,2-trifluoro-1-butene, is noted for its utility in Suzuki couplings and in the synthesis of fluorinated polymers.

The synthesis of 1,2-dibromo-4-chloro-1,1,2-trifluorobutane can be achieved by the addition of bromine across the double bond of 4-chloro-1,1,2-trifluoro-1-butene. chemicalbook.com This reaction typically proceeds readily and provides a route to saturated polyhalogenated butanes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chloro-1,1,2-trifluoro-1-butene | 235106-11-3 | C4H4ClF3 | 144.52 |

| 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane | 502457-70-7 | C4H4Br2ClF3 | 304.33 |

Butanone and Other Oxygenated Derivatives: The Influence of the Carbonyl Group

The presence of a carbonyl group in the butane chain, as seen in 4-chloro-1,1,1-trifluorobutan-2-one , significantly influences the molecule's reactivity. The electron-withdrawing nature of the adjacent trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The synthesis of α-haloketones can be challenging. However, one potential route to 4-chloro-1,1,1-trifluorobutan-2-one could involve the oxidation of a corresponding secondary alcohol, 4-chloro-1,1,1-trifluorobutan-2-ol.

The reactivity of α-haloketones is a well-studied area of organic chemistry. The presence of the halogen on the carbon adjacent to the carbonyl group provides a site for nucleophilic substitution. Furthermore, the α-protons are acidic and can be removed by a base to form an enolate, which can then participate in a variety of reactions. A notable reaction of α-haloketones is their trifluoromethylation. The C-X (X = Br, Cl) bond can be smoothly trifluoromethylated using reagents like a fluoroform-derived CuCF₃ reagent, providing an entry to 2,2,2-trifluoroethylketones. nih.govacs.orgfigshare.comresearchgate.netacs.org

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chloro-1,1,1-trifluorobutan-2-one | Not readily available | C4H4ClF3O | 176.52 |

Comparative Reactivity and Synthetic Utility of Related Compounds

The structural analogues and derivatives of this compound exhibit a wide range of reactivities, making them valuable tools in synthetic organic chemistry.

Halogenated Butanes: The reactivity of the halogenated butanes in nucleophilic substitution reactions follows the general trend of I > Br > Cl. quora.com This is due to the decreasing bond strength of the carbon-halogen bond down the group, making the iodo and bromo derivatives better leaving groups. Consequently, 4-bromo- and 3-iodo-1,1,1-trifluorobutane are more synthetically useful for introducing the trifluorobutyl moiety via Sₙ2 reactions.

Fluorinated Butenes and Butadienes: The presence of a double bond in 4-chloro-1,1,2-trifluoro-1-butene allows for a broader range of transformations compared to its saturated counterparts. It can undergo electrophilic addition, radical addition, and can be used in transition metal-catalyzed cross-coupling reactions. Its derivatives, like 1,2-dibromo-4-chloro-1,1,2-trifluorobutane, can serve as precursors to other unsaturated systems through elimination reactions. The utility of these compounds in the synthesis of fluorinated polymers highlights their importance in materials science. rsc.orgrsc.orgnih.govpageplace.demdpi.com

Butanone Derivative: The introduction of a carbonyl group in 4-chloro-1,1,1-trifluorobutan-2-one activates the molecule in several ways. The carbonyl carbon is a prime target for nucleophiles, and the adjacent α-protons are readily removed to form an enolate. The trifluoromethyl group further enhances the electrophilicity of the carbonyl and the acidity of the α-protons. This unique combination of functional groups makes it a potentially versatile building block for the synthesis of complex fluorinated molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-1,1,1-trifluorobutane in laboratory settings?

- Methodology : A common approach involves halogen exchange or fluorination of butane derivatives. For example, substituting a hydroxyl or bromine group in 4-chlorobutanol or 1-bromo-4-chlorobutane with trifluoromethyl groups using fluorinating agents like SF₄ or HF under controlled conditions. Reaction optimization requires precise temperature control (e.g., 103°C for HCl-mediated reactions, as seen in chlorinated butane syntheses) and anhydrous environments to avoid side reactions .

- Key Considerations : Use inert atmospheres (N₂/Ar) and monitor reaction progress via GC-MS to track intermediate formation.

Q. How can researchers characterize the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR detects trifluoromethyl groups (δ ≈ -60 to -70 ppm), while ¹H NMR identifies CH₂ and CH₃ environments.

- Mass Spectrometry : The molecular ion peak (C₄H₅ClF₃, m/z ≈ 146) and fragment ions (e.g., [CF₃]⁺ at m/z 69) confirm the structure .

- IR Spectroscopy : C-F stretches (1000–1300 cm⁻¹) and C-Cl stretches (550–800 cm⁻¹) are diagnostic .

Q. What safety precautions are critical when handling this compound?

- Protocol :

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods or closed systems to minimize vapor inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water contact to prevent hydrolysis .

- Storage : Keep in airtight containers under inert gas, away from oxidizers and heat sources .

Advanced Research Questions

Q. What are the key considerations for optimizing reaction yields in the synthesis of this compound?

- Experimental Design :

- Catalyst Selection : Lewis acids (e.g., AlCl₃) enhance halogen exchange efficiency in fluorination reactions.

- Solvent Effects : Non-polar solvents (e.g., dichloromethane) improve reagent solubility while minimizing side reactions.

- Temperature Gradients : Stepwise heating (e.g., 50°C → 103°C) reduces decomposition of thermally sensitive intermediates .

- Data Analysis : Use DOE (Design of Experiments) to correlate reaction parameters (molar ratios, time) with yield, validated by HPLC purity assays.

Q. How does the conformational flexibility of this compound influence its reactivity?

- Structural Insights : Vibrational spectroscopy (IR/Raman) and computational modeling (DFT) reveal a skew conformation where the Cl atom lies out of the skeletal plane, reducing steric hindrance and stabilizing transition states in substitution reactions .

- Reactivity Implications : The trifluoromethyl group’s electron-withdrawing effect increases electrophilicity at the terminal CH₂Cl group, favoring nucleophilic attacks in SN2 mechanisms.

Q. What analytical techniques are most effective in resolving data discrepancies when characterizing this compound?

- Conflict Resolution Strategy :

- Cross-Validation : Combine GC-MS (for purity) with ¹³C NMR to distinguish between structural isomers (e.g., 4-chloro vs. 2-chloro derivatives).

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion identification (e.g., C₄H₅ClF₃ vs. C₅H₅ClF₂) with <1 ppm mass accuracy .

- X-ray Crystallography : Resolve conformational disputes by determining the solid-state structure, though challenges exist due to low melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。